Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide
Overview
Description
Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide is an ionic liquid known for its unique properties and applications in various scientific fields. This compound is generally used in biosensors, electrodeposition, and synthetic chemistry applications . Its molecular formula is C₃₄H₆₈F₆NO₄PS₂, and it has a molecular weight of 764.00 g/mol .
Mechanism of Action
Target of Action
Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide, also known as Trihexyl(tetradecyl)phosphonium bis(trifluoromethanesulfonyl)amide, is an ionic liquid . It is generally used in biosensors , electrodeposition , and synthetic chemistry applications . The primary targets of this compound are the biochemical processes involved in these applications.
Mode of Action
The compound interacts with its targets through its ionic properties . For instance, in electrodeposition, it can facilitate the deposition of nano and microcrystalline metals for electrochemical applications . In the synthesis of amino acid ionic liquid functionalized graphene (AAIL-GR), it serves as a key component .
Biochemical Pathways
It is involved in the synthesis of aail-gr, which is applicable as a biosensor . It also plays a role in the electrodeposition of nano and microcrystalline metals .
Pharmacokinetics
As an ionic liquid, it is known to have high thermal stability and chemical stability .
Result of Action
The result of the compound’s action depends on its application. In electrodeposition, it facilitates the deposition of nano and microcrystalline metals . In the synthesis of AAIL-GR, it contributes to the creation of a biosensor .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. As an ionic liquid, it has high thermal stability and chemical stability . .
Biochemical Analysis
Biochemical Properties
Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide plays a crucial role in biochemical reactions, particularly in the field of biosensors. It interacts with various enzymes, proteins, and other biomolecules to facilitate electrochemical applications. For instance, it is used in the electrodeposition of nano and microcrystalline metals, which are essential for creating biosensors . The compound’s interaction with amino acid ionic liquid functionalized graphene (AAIL-GR) enhances its applicability as a biosensor . These interactions are primarily non-covalent, involving electrostatic forces and π-π stacking interactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ionic nature allows it to interact with cell membranes, potentially altering membrane permeability and ion transport . These interactions can lead to changes in cellular homeostasis and metabolic activity, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind with biomolecules and modulate their activity. The compound can inhibit or activate enzymes by interacting with their active sites or allosteric sites . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for its role in biosensors and other biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are essential considerations for its use in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s ionic nature allows it to participate in redox reactions and other biochemical processes, influencing overall cellular metabolism . These interactions are essential for its role in biosensors and other applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ionic nature facilitates its movement across cell membranes, allowing it to accumulate in specific cellular compartments . These transport and distribution mechanisms are crucial for its efficacy in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . These localization patterns are essential for its role in modulating cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide can be synthesized through a solvent-free anion metathesis reaction. This involves the reaction of trihexyltetradecylphosphonium bromide with lithium bis(trifluoromethylsulfonyl)amide in a suitable solvent . The reaction is typically carried out at room temperature with magnetic stirring to ensure complete mixing of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reactants and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: Substitution reactions involving this compound often result in the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized phosphonium salts, while reduction reactions can produce reduced phosphonium compounds .
Scientific Research Applications
Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide has a broad spectrum of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide include:
- Trihexyltetradecylphosphonium chloride
- Trihexyltetradecylphosphonium bromide
- Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
Uniqueness
This compound stands out due to its high thermal and chemical stability, relatively low viscosity, and high ionic conductivity . These properties make it particularly suitable for applications in high-temperature operations and electrochemical systems.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;trihexyl(tetradecyl)phosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.C2F6NO4S2/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-32H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNYWFRJHNNLJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68F6NO4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049304 | |
Record name | Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460092-03-9 | |
Record name | Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460092-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, trihexyltetradecyl-, salt with 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0460092039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 460092-03-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonium, trihexyltetradecyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihexyl(tetradecyl)phosphonium Bis((trifluoromethyl)sulfonyl)amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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